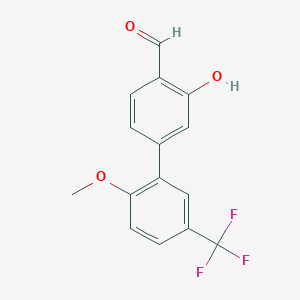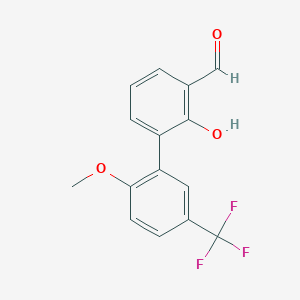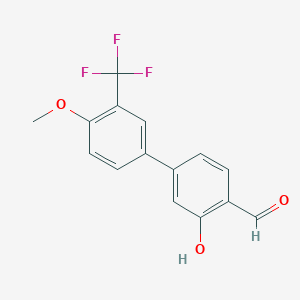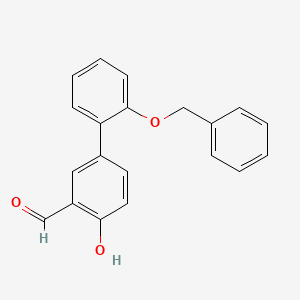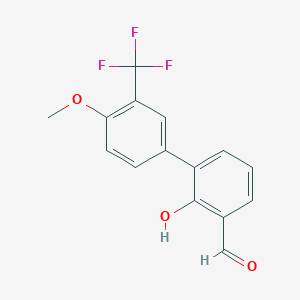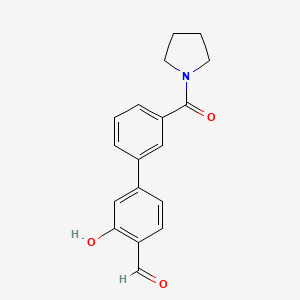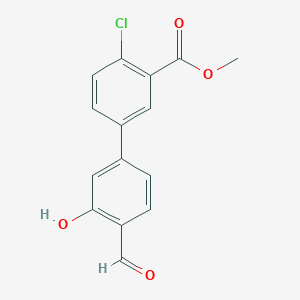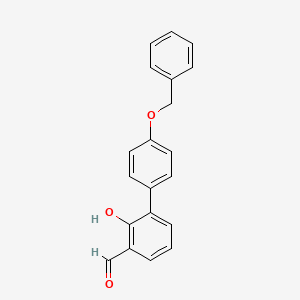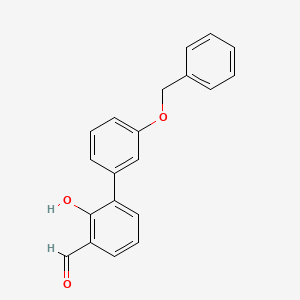
6-(3-Benzyloxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Benzyloxyphenyl)-2-formylphenol, 95% (6-BFP-95) is an aromatic compound that has been studied in the scientific community due to its potential applications in various fields. The compound is an important intermediate in the synthesis of numerous compounds, such as pharmaceuticals, dyes, and fragrances. 6-BFP-95 is a highly reactive compound and is used in a variety of chemical reactions.
Applications De Recherche Scientifique
6-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been studied extensively in the scientific community due to its potential applications in various fields. It is used as a precursor in the synthesis of pharmaceuticals, dyes, and fragrances. 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% is also used in the synthesis of heterocyclic compounds, such as indoles and quinolines. In addition, it is used in the synthesis of biologically active compounds, such as antibacterial agents and anticancer agents.
Mécanisme D'action
The mechanism of action of 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of various compounds. It is also thought to act as an electron-withdrawing agent, which helps to stabilize the molecules it is used in. In addition, 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been shown to increase the solubility of compounds in aqueous solutions, making them more readily available for use in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% are not fully understood. However, studies have shown that the compound has antioxidant activity, which may be beneficial in the prevention of certain diseases. In addition, 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been shown to inhibit the growth of certain bacteria. It is also believed to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% in laboratory experiments is its high reactivity. This makes it an ideal intermediate for the synthesis of various compounds. In addition, 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% is relatively inexpensive and easy to obtain. The main limitation of using 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% in laboratory experiments is its instability. It is highly reactive and can easily decompose under certain conditions.
Orientations Futures
Given the potential applications of 6-(3-Benzyloxyphenyl)-2-formylphenol, 95%, there are numerous future directions that can be explored. One possible direction is the development of new synthesis methods to produce the compound. Another potential direction is to explore its potential applications in the fields of pharmaceuticals, dyes, and fragrances. In addition, further research can be conducted to investigate the biochemical and physiological effects of 6-(3-Benzyloxyphenyl)-2-formylphenol, 95%. Finally, further research can be conducted to explore the potential of 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
6-(3-Benzyloxyphenyl)-2-formylphenol, 95% is synthesized by the reaction of benzyl chloride and 2-formylphenol in the presence of a base. The synthesis begins with the reaction of benzyl chloride and 2-formylphenol in the presence of a base, such as sodium carbonate or sodium hydroxide. The base serves to deprotonate the 2-formylphenol, allowing the benzyl chloride to react with it. The reaction is then quenched with an acid, such as hydrochloric acid, to produce 6-(3-Benzyloxyphenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
2-hydroxy-3-(3-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-17-9-5-11-19(20(17)22)16-8-4-10-18(12-16)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYLIMSYOTAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685380 |
Source


|
| Record name | 3'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258637-01-2 |
Source


|
| Record name | 3'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
